Cas no 2308-85-2 (beta-Sitosteryl palmitate)

beta-Sitosteryl palmitate structure
beta-Sitosteryl palmitate structure
商品名:beta-Sitosteryl palmitate
CAS番号:2308-85-2
MF:C45H80O2
メガワット:653.1155
CID:238998
PubChem ID:9852570

beta-Sitosteryl palmitate 化学的及び物理的性質

名前と識別子

    • Stigmast-5-en-3-ol,3-hexadecanoate, (3b)-
    • Sitosteryl palmitate
    • (3β)-Stigmast-5-en-3-yl palmitate
    • A-D-Glucuronide
    • A-Sitosterol
    • [ "" ]
    • beta-Sitosteryl palmitate
    • LEB596GYDL
    • Stigmast-5-en-3beta-yl hexadecanoate
    • beta-Sitosterol palmitate
    • Sitosterol palmitate
    • beta-Rosasterol palmitate
    • 16:0 Sitosteryl ester
    • 16:0 Sitosterol ester
    • Sitosteryl palmitate, (+)-
    • Stigmast-5-en-3beta-ol, palmitate
    • C45H80O2
    • LMST01020047
    • W2348
    • Stigmast-5-en-3-ol, 3-hexadecanoate, (3beta)-
    • Q27896637
    • .BETA.-ROSASTEROL PALMITATE
    • STIGMAST-5-EN-3.BETA.-OL, PALMITATE
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
    • UNII-LEB596GYDL
    • SCHEMBL4739259
    • Sitosterol palmitate;-Sitosterol hexadecanoate; -Sitosteryl palmitate
    • caffeoyl pentose
    • DTXSID601315058
    • [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 5R)-5-ethyl-6-methylheptan-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
    • STIGMAST-5-EN-3-OL, 3-HEXADECANOATE, (3.BETA.)-
    • .BETA.-SITOSTERYL PALMITATE
    • FS-9628
    • AKOS032962160
    • 2308-85-2
    • [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
    • b-Sitosterol palmitate
    • CHEBI:176281
    • SE 29:1/16:0
    • HY-N1237
    • CS-0016638
    • インチ: 1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
    • InChIKey: IWTJDVBNIUPPPB-FPNUYMRSSA-N
    • ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

計算された属性

  • せいみつぶんしりょう: 652.61600
  • どういたいしつりょう: 652.61583179g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 47
  • 回転可能化学結合数: 22
  • 複雑さ: 950
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 17.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 669.0±34.0 °C at 760 mmHg
  • フラッシュポイント: 358.8±13.2 °C
  • PSA: 26.30000
  • LogP: 14.05700
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

beta-Sitosteryl palmitate セキュリティ情報

beta-Sitosteryl palmitate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S60010-5mg
(3β)-Stigmast-5-en-3-yl palmitate
2308-85-2
5mg
¥3200.0 2021-09-07
TargetMol Chemicals
TN5032-1 mL * 10 mM (in DMSO)
Sitosteryl palmitate
2308-85-2 98%
1 mL * 10 mM (in DMSO)
¥ 3300 2023-09-15
A2B Chem LLC
AF65927-5mg
Sitosteryl palmitate
2308-85-2 90.0%
5mg
$385.00 2024-04-20
TargetMol Chemicals
TN5032-1 ml * 10 mm
Sitosteryl palmitate
2308-85-2
1 ml * 10 mm
¥ 3300 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5032-1 mg
Sitosteryl palmitate
2308-85-2
1mg
¥1635.00 2022-04-26
TargetMol Chemicals
TN5032-5 mg
Sitosteryl palmitate
2308-85-2 98%
5mg
¥ 2,140 2023-07-10
TargetMol Chemicals
TN5032-5mg
Sitosteryl palmitate
2308-85-2
5mg
¥ 2140 2024-07-19

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